Lochnerine
Overview
Description
Lochnerine is a naturally occurring indole alkaloid, primarily isolated from the stem bark of the plant Alstonia macrophylla . It belongs to the class of monoterpenoid indole alkaloids and has a molecular formula of C20H24N2O2 . This compound is known for its white crystalline solid form and exhibits a range of biological activities, including hypoglycemic, antibacterial, and anticancer properties .
Mechanism of Action
Target of Action
Lochnerine is a natural indole alkaloid . It is usually extracted from the Lochnera rosea . .
Result of Action
This compound has been reported to have sedative, antibacterial, and antioxidant effects . It also has anti-tumor and anti-inflammatory activities . There is also research suggesting that this compound may have potential in inhibiting biofilm formation . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lochnerine can be synthesized through various chemical routes, although it is most commonly extracted from natural sources. The extraction process involves the use of solvents such as ethanol or water to isolate the active compounds from the plant material . The crude extract is then subjected to solvent extraction and crystallization to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Alstonia macrophylla. The plant material is harvested, dried, and ground into a fine powder. This powder is then subjected to solvent extraction using ethanol or water. The extract is concentrated and purified through crystallization to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Lochnerine undergoes various chemical reactions, including:
Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with diverse biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may possess different pharmacological properties .
Scientific Research Applications
Lochnerine has a wide range of scientific research applications:
Comparison with Similar Compounds
Lochnerine is unique among indole alkaloids due to its specific structural features and biological activities. Similar compounds include:
Vincristine: An indole alkaloid with potent anticancer properties.
Vinblastine: Another indole alkaloid used in cancer treatment.
Ajmalicine: Known for its hypotensive and antiarrhythmic effects.
Compared to these compounds, this compound exhibits a broader range of biological activities, including hypoglycemic and antibacterial effects, in addition to its anticancer properties .
Properties
IUPAC Name |
[(1S,12S,13R,14R,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-11-9-22-18-8-15-14-6-12(24-2)4-5-17(14)21-20(15)19(22)7-13(11)16(18)10-23/h3-6,13,16,18-19,21,23H,7-10H2,1-2H3/b11-3-/t13-,16+,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIVOMMYBBBYFH-BOPWJTLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=C4C=C(C=C5)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318507 | |
Record name | Lochnerine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
522-47-4 | |
Record name | Lochnerine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=522-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lochnerine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lochnerine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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